molecular formula C22H21NO7 B2916612 Methyl 4-((9-(2-methoxyethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951978-04-4

Methyl 4-((9-(2-methoxyethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No. B2916612
CAS RN: 951978-04-4
M. Wt: 411.41
InChI Key: ILTHVKRPMNWGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((9-(2-methoxyethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C22H21NO7 and its molecular weight is 411.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermally Curable Monomers

A study describes the synthesis of a new monomer possessing both benzoxazine and coumarin rings, highlighting its applications in the development of photodimerizable and thermally curable materials. This compound undergoes dimerization and thermal ring-opening reactions, showcasing its potential in creating advanced polymeric materials with unique thermal and optical properties (Kiskan & Yagcı, 2007).

Synthesis of Cyclic Dipeptidyl Ureas

Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas, derived through the Ugi reaction followed by further modification. This work contributes to the field of medicinal chemistry by providing new scaffolds for drug discovery (Sañudo et al., 2006).

Study on Acid Properties

Another study focuses on the acid properties of some 4-hydroxy-6H-1,3-oxazin-6-ones, exploring their potential in biological media based on their weak OH acid characteristics. This investigation aids in understanding the chemical behavior of related compounds in biological environments (Lalaev et al., 2006).

Functionalized Aromatic Compounds

Research on 4H-1,2-benzoxazines with electron-withdrawing substituents provides a new method for synthesizing these derivatives, which serve as potent intermediates for developing oxygen-functionalized aromatic compounds. This work opens up avenues for creating novel compounds with varied applications in organic synthesis (Nakamura et al., 2003).

Photopolymerization Initiators

A study introduces a new alkoxyamine bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization (NMP2). This research contributes to advancements in photopolymerization processes, highlighting the compound's utility as both a conventional photoinitiator and a photoiniferter for polymer growth (Guillaneuf et al., 2010).

properties

IUPAC Name

methyl 4-[[9-(2-methoxyethyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-26-10-9-23-11-17-18(29-13-23)8-7-16-20(24)19(12-28-21(16)17)30-15-5-3-14(4-6-15)22(25)27-2/h3-8,12H,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTHVKRPMNWGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.